Fenmetozole hydrochloride

描述

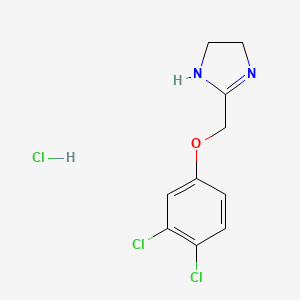

盐酸芬美托唑是一种化学化合物,其 IUPAC 名称为 2-[(3,4-二氯苯氧基)甲基]-4,5-二氢-1H-咪唑盐酸盐。它最初被专利为抗抑郁药,但后来被研究其对抗乙醇作用的潜力。 尽管具有很有希望的特性,但盐酸芬美托唑从未上市 .

准备方法

盐酸芬美托唑的合成涉及在受控条件下使 3,4-二氯苯酚与甲醛和咪唑反应。该反应通常通过形成中间体进行,然后通过盐酸处理将其转化为最终产物。

化学反应分析

盐酸芬美托唑会经历各种化学反应,包括:

还原: 该化合物可以被还原,但具体的试剂和条件并未得到广泛报道。

取代: 它会发生取代反应,特别是涉及咪唑环和二氯苯基。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 形成的主要产物取决于所使用的具体反应条件和试剂 .

科学研究应用

Pharmacological Properties

Fenmetozole hydrochloride is classified as an alpha-2 adrenergic receptor antagonist . It has been explored primarily for its antidepressant effects and as a potential treatment for schizophrenia. The compound's ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, positions it as a candidate for addressing mood disorders.

Clinical Applications

-

Antidepressant Therapy

- This compound has been investigated for its efficacy in treating depression. Studies suggest that it may enhance neurotransmitter activity, which is often dysregulated in depressive disorders.

- Dosage : Clinical trials have administered doses ranging from 250 to 450 milligrams per day over 3 to 4 weeks for patients with depression or schizophrenia .

-

Ethanol Antagonism

- The compound has shown promise as an antagonist of ethanol's effects, potentially mitigating the neurochemical changes associated with alcohol consumption. Research indicates that fenmetozole can attenuate ethanol-induced alterations in cerebellar cyclic guanosine monophosphate levels, suggesting a protective mechanism against alcohol's neurotoxic effects.

- This property makes fenmetozole a candidate for further studies in alcohol use disorders.

- Neuroprotective Effects

Case Studies

- Depression and Schizophrenia Treatment

-

Alcohol Interaction Studies

- Research examining the interaction between fenmetozole and ethanol demonstrated that fenmetozole could reduce certain neurochemical markers elevated by alcohol consumption, suggesting its potential utility in treating alcohol-related disorders.

作用机制

盐酸芬美托唑是一种 α-2 肾上腺素能受体拮抗剂。这意味着它阻断了 α-2 肾上腺素能受体,这些受体参与调节中枢神经系统的神经递质释放。 通过拮抗这些受体,盐酸芬美托唑可以对抗乙醇和其他中枢神经系统抑制剂的抑制作用 .

相似化合物的比较

盐酸芬美托唑类似于其他咪唑衍生物,如依达唑啉和芬氧唑啉。这些化合物也作为 α-2 肾上腺素能受体拮抗剂,但在其特定的化学结构和药理学特征方面有所不同。 盐酸芬美托唑在其二氯苯基和咪唑环的组合方面是独一无二的,这有助于其与 α-2 肾上腺素能受体的特定相互作用 .

类似的化合物包括:

依达唑啉: 另一种具有不同化学结构的 α-2 肾上腺素能受体拮抗剂。

芬氧唑啉: 具有类似的分子式,但具有邻位异丙基而不是二氯苯基.

生物活性

Fenmetozole hydrochloride, chemically known as DH-524, is an alpha-2 adrenergic receptor antagonist that has been investigated primarily for its potential therapeutic effects in treating schizophrenia and depression. Although it never reached the market, its biological activity has been extensively studied, particularly concerning its effects on the central nervous system (CNS) and its interactions with other substances.

Fenmetozole functions by antagonizing alpha-2 adrenergic receptors, which play a crucial role in modulating neurotransmitter release in the brain. This action enhances norepinephrine release, potentially alleviating depressive symptoms and improving cognitive function in patients with minimal brain dysfunction. The compound has also shown the ability to reverse the effects of ethanol and barbiturates, indicating a significant interaction with GABAergic systems.

CNS Activity

Research indicates that fenmetozole exhibits notable CNS activity. In animal models, it has been shown to:

- Reduce Ethanol-Induced Impairments : Fenmetozole administration (15–30 mg/kg) significantly decreased ethanol-induced impairment of the aerial righting reflex without altering blood or brain ethanol levels. This suggests that its antagonistic effects are not due to changes in ethanol pharmacokinetics but rather a direct action on CNS pathways .

- Elevate cGMP Levels : The compound not only mitigated the reduction of cerebellar cyclic guanosine monophosphate (cGMP) levels induced by ethanol but also elevated cGMP levels when administered alone, highlighting its potential neuropharmacological effects .

Comparative Potency

A comparative analysis of fenmetozole's potency against various conditions reveals its multifaceted role:

| Condition | Effect | Dosage |

|---|---|---|

| Ethanol-induced impairment | Reversal of impairment | 15–30 mg/kg |

| Phenobarbital effects | Antagonism | 15–30 mg/kg |

| Minimal Brain Dysfunction | Improvement in symptoms | 3 mg/kg/day (children) |

Case Studies and Clinical Observations

Although fenmetozole was primarily studied in animal models, some clinical observations have been documented:

- Schizophrenia and Depression : In studies involving patients with schizophrenia or depression, doses ranging from 250 to 450 mg per day were suggested for therapeutic use over several weeks. However, clinical trials were limited due to the drug's eventual withdrawal from further development .

- Minimal Brain Dysfunction : Fenmetozole has shown promise in reducing symptoms associated with minimal brain dysfunction in children, indicating a potential pediatric application despite the lack of extensive clinical data .

Safety and Side Effects

While fenmetozole's pharmacological profile suggests a relatively safe usage when administered within recommended dosages, comprehensive safety data is lacking due to its discontinuation before reaching the market. The primary concern remains its interaction with CNS depressants like alcohol and barbiturates.

属性

CAS 编号 |

23712-05-2 |

|---|---|

分子式 |

C10H11Cl3N2O |

分子量 |

281.6 g/mol |

IUPAC 名称 |

2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C10H10Cl2N2O.ClH/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H |

InChI 键 |

AOMZMOWSWJHDRD-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl.Cl |

规范 SMILES |

C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

23712-05-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Fenmetozole HCl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。